Cas no 39156-98-4 ((2E)-3-(3,4-Dichlorophenyl)acryloyl Chloride)

(2E)-3-(3,4-Dichlorophenyl)acryloyl chloride is a reactive α,β-unsaturated acyl chloride derivative, primarily used as a versatile intermediate in organic synthesis. Its conjugated system and electrophilic carbonyl chloride group enable efficient participation in nucleophilic addition-elimination reactions, such as amidation and esterification. The dichlorophenyl moiety enhances its utility in pharmaceutical and agrochemical applications, where structural rigidity and halogenated aromatic properties are often desired. The compound's high reactivity allows for selective modifications, facilitating the synthesis of complex molecules. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity. Its well-defined stereochemistry (E-configuration) ensures consistent performance in stereoselective transformations.
(2E)-3-(3,4-Dichlorophenyl)acryloyl Chloride structure
39156-98-4 structure
Product Name:(2E)-3-(3,4-Dichlorophenyl)acryloyl Chloride
CAS No:39156-98-4
MF:C9H5Cl3O
MW:235.494399785995
CID:297435
PubChem ID:11031851
Update Time:2025-11-02

(2E)-3-(3,4-Dichlorophenyl)acryloyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoyl chloride,3-(3,4-dichlorophenyl)-
    • (2E)-3-(3,4-DICHLOROPHENYL)ACRYLOYL CHLORIDE
    • (E)-3-(3,4-dichlorophenyl)prop-2-enoyl chloride
    • 3,4-dichlorocinnamoyl chloride
    • SQOOOIAYRCYPSW-DUXPYHPUSA-N
    • (2E)-3-(3,4-dichlorophenyl)prop-2-enoyl chloride
    • SCHEMBL2905071
    • 39156-98-4
    • 3-(3,4-DICHLOROPHENYL)-2-PROPENOYLHLORIDE
    • SCHEMBL2905065
    • DTXSID70452658
    • AKOS005173526
    • (E)-3-(3,4-dichloro-phenyl)-acryloyl chloride
    • (2E)-3-(3,4-Dichlorophenyl)acryloyl Chloride
    • Inchi: 1S/C9H5Cl3O/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H/b4-2+
    • InChI Key: SQOOOIAYRCYPSW-DUXPYHPUSA-N
    • SMILES: ClC1=C(C=CC(/C=C/C(=O)Cl)=C1)Cl

Computed Properties

  • Exact Mass: 233.94100
  • Monoisotopic Mass: 233.940598g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.77200

(2E)-3-(3,4-Dichlorophenyl)acryloyl Chloride Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(2E)-3-(3,4-Dichlorophenyl)acryloyl Chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E335318-50mg
(2E)-3-(3,4-Dichlorophenyl)acryloyl Chloride
39156-98-4
50mg
$ 50.00 2022-06-05
TRC
E335318-100mg
(2E)-3-(3,4-Dichlorophenyl)acryloyl Chloride
39156-98-4
100mg
$ 70.00 2022-06-05
TRC
E335318-500mg
(2E)-3-(3,4-Dichlorophenyl)acryloyl Chloride
39156-98-4
500mg
$ 275.00 2022-06-05

Additional information on (2E)-3-(3,4-Dichlorophenyl)acryloyl Chloride

Comprehensive Guide to (2E)-3-(3,4-Dichlorophenyl)acryloyl Chloride (CAS No. 39156-98-4)

(2E)-3-(3,4-Dichlorophenyl)acryloyl Chloride (CAS No. 39156-98-4) is a specialized organic compound widely used in pharmaceutical and agrochemical research. This α,β-unsaturated carbonyl chloride derivative is known for its reactive acryloyl chloride group, making it a valuable intermediate in synthetic chemistry. Researchers often search for "buy (2E)-3-(3,4-Dichlorophenyl)acryloyl Chloride" or "synthesis of 39156-98-4," highlighting its importance in modern chemical applications.

The compound features a dichlorophenyl moiety, which enhances its electronic properties and reactivity. Its E-configuration (trans) across the double bond is critical for stereoselective reactions, a topic frequently discussed in "organic chemistry forums." Recent trends in "green chemistry" have also sparked interest in optimizing its synthesis to reduce environmental impact, aligning with the growing demand for sustainable chemical processes.

One of the key applications of (2E)-3-(3,4-Dichlorophenyl)acryloyl Chloride is in the development of pharmaceutical intermediates. Its ability to form covalent bonds with nucleophiles makes it ideal for constructing complex molecules, such as kinase inhibitors or antimicrobial agents. Searches like "39156-98-4 in drug discovery" reflect its relevance in medicinal chemistry. Additionally, its use in "crop protection chemicals" has been explored, addressing global concerns about food security and sustainable agriculture.

From a technical perspective, the compound's physical and chemical properties are well-documented. It typically appears as a light-yellow to amber liquid with a pungent odor, soluble in organic solvents like dichloromethane or THF. Stability under inert conditions is often queried ("storage conditions for 39156-98-4"), emphasizing the need for proper handling to prevent hydrolysis of the reactive chloride group.

Market insights reveal increasing demand for high-purity (2E)-3-(3,4-Dichlorophenyl)acryloyl Chloride, driven by advancements in custom synthesis and contract research organizations (CROs). Queries such as "suppliers of CAS 39156-98-4" or "price trends for acryloyl chloride derivatives" indicate its commercial significance. Regulatory compliance, particularly regarding REACH and FDA guidelines, is another hotspot for buyers and manufacturers alike.

In summary, (2E)-3-(3,4-Dichlorophenyl)acryloyl Chloride (CAS No. 39156-98-4) bridges academic research and industrial applications, with its versatility in organic synthesis and alignment with sustainability goals. Its role in addressing "challenges in heterocyclic chemistry" and "scalable production methods" ensures continued relevance in the evolving chemical landscape.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd